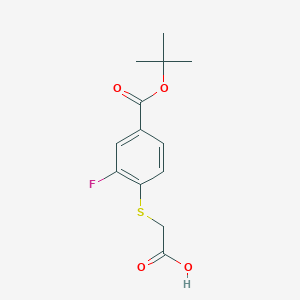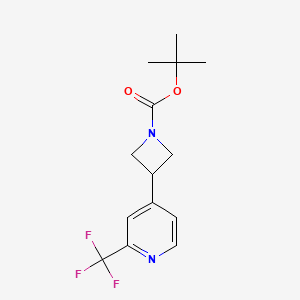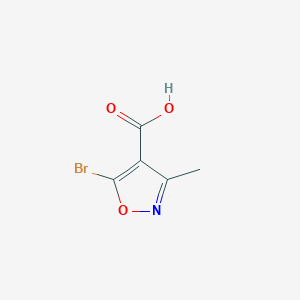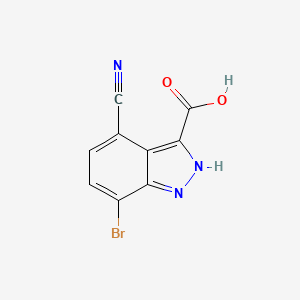
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15FO4S. This compound is characterized by the presence of a carboxymethylsulfanyl group, a fluorine atom, and a tert-butyl ester group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid, which is commercially available.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the benzoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with only a fluorine atom attached to the benzoic acid core.
4-Carboxymethylsulfanyl-benzoic acid: Lacks the fluorine atom but contains the carboxymethylsulfanyl group.
3-Fluoro-benzoic acid tert-butyl ester: Contains the fluorine atom and tert-butyl ester group but lacks the carboxymethylsulfanyl group.
Uniqueness
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921211-99-6 |
|---|---|
Molecular Formula |
C13H15FO4S |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C13H15FO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
MCWICIDNFMXKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)





